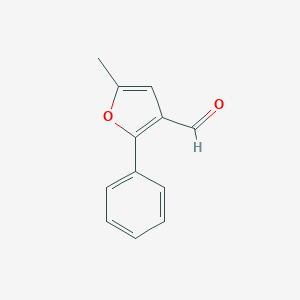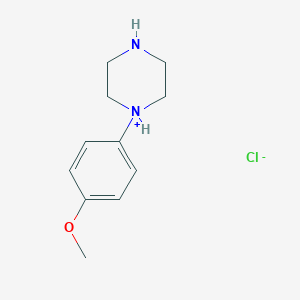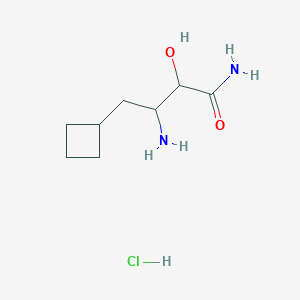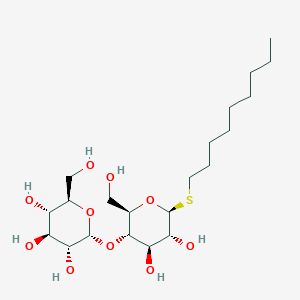![molecular formula C12H11N3 B127665 2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene CAS No. 143262-50-4](/img/structure/B127665.png)
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TPTP is a bicyclic nitrogen-containing compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of TPTP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer and virus cells. TPTP has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. TPTP has also been found to inhibit the activity of RNA polymerase, an enzyme that is involved in the synthesis of RNA.
Efectos Bioquímicos Y Fisiológicos
TPTP has been found to exhibit both biochemical and physiological effects. TPTP has been found to induce apoptosis, or programmed cell death, in cancer cells. TPTP has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. TPTP has been found to exhibit low toxicity in animal studies, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TPTP in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using TPTP in lab experiments include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research involving TPTP. One area of research involves the development of new drugs based on TPTP, particularly for the treatment of cancer and viral infections. Another area of research involves the synthesis of new heterocyclic compounds using TPTP as a building block. TPTP can also be used as a catalyst in various organic reactions, and further research can be conducted to explore its potential applications in catalysis.
Métodos De Síntesis
TPTP has been synthesized using various methods, including the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with formaldehyde and ammonia. Another method involves the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with acetaldehyde and ammonia. The synthesis of TPTP has also been achieved using other methods such as the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate, followed by cyclization with paraformaldehyde and ammonia.
Aplicaciones Científicas De Investigación
TPTP has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. TPTP has been found to exhibit antitumor and antiviral activity, making it a potential candidate for the development of new drugs. TPTP has also been used as a building block for the synthesis of other heterocyclic compounds, such as pyrazoles and pyridazines. TPTP has been used as a catalyst in various organic reactions, including the synthesis of pyrroles and pyrazoles.
Propiedades
Número CAS |
143262-50-4 |
|---|---|
Nombre del producto |
2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
Fórmula molecular |
C12H11N3 |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-6,8-9H,7H2,(H,13,14) |
Clave InChI |
FKUVHYKSJPLKPX-UHFFFAOYSA-N |
SMILES isomérico |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
SMILES |
C1C2C=CC1N3C4=CC=CC=C4N=C3N2 |
SMILES canónico |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
Sinónimos |
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)
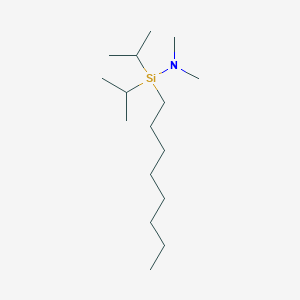

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
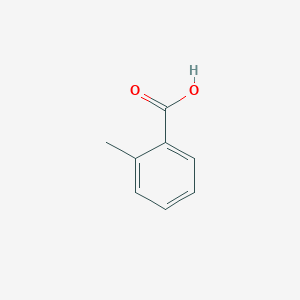


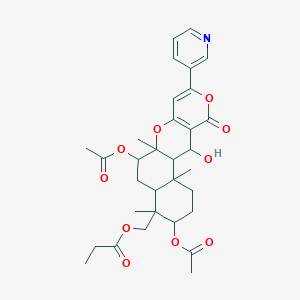
![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
